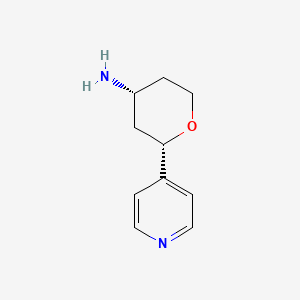

(2S,4R)-2-Pyridin-4-yloxan-4-amine

Description

Contextualization within Oxane and Pyridine (B92270) Heterocyclic Chemistry

Heterocyclic compounds are fundamental to medicinal chemistry, with a significant number of approved drugs incorporating these structures. researchgate.netnih.govresearchgate.net The framework of (2S,4R)-2-Pyridin-4-yloxan-4-amine is built upon two such significant heterocyclic systems: oxane and pyridine.

The pyridine ring is a six-membered aromatic heterocycle analogous to benzene, with one carbon atom replaced by nitrogen. libretexts.orgglobalresearchonline.net This nitrogen atom imparts distinct properties to the ring, including increased polarity and the ability to act as a hydrogen bond acceptor, which can significantly enhance the pharmacokinetic properties of a drug. nih.gov Pyridine derivatives are integral to numerous pharmaceuticals with a wide range of biological activities, including use as anticancer, antimalarial, and anti-inflammatory agents. researchgate.netnih.govekb.egeurekaselect.com

Significance of the (2S,4R) Stereoisomeric Configuration in Biological Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of a compound. ijpsjournal.comwisdomlib.org Isomers of a drug can exhibit different pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.netresearchgate.net The specific (2S,4R) configuration of this compound dictates a precise spatial orientation of its constituent groups.

This defined stereochemistry is paramount because biological targets, such as enzymes and receptors, are chiral environments. Consequently, one stereoisomer may exhibit a significantly higher affinity for a target than another, leading to differences in efficacy and potency. ijpsjournal.comnih.gov For example, the S(-) isomer of carvedilol (B1668590) is a nonselective beta-adrenoceptor blocker, while both S(-) and R(+) isomers have roughly equal alpha-blocking potency. nih.gov The investigation of a single, pure stereoisomer like this compound is therefore a more targeted approach in drug discovery, potentially leading to compounds with improved therapeutic indices and reduced side effects. wisdomlib.org

Overview of Research Trajectories for Related Chemical Scaffolds

Research into chemical scaffolds containing oxane and pyridine rings is a vibrant area of medicinal chemistry. The incorporation of saturated heterocycles like oxane is a strategy to introduce three-dimensionality into otherwise flat molecules, which can lead to improved aqueous solubility and access to unexplored chemical space. nih.gov

The use of oxetanes, four-membered oxygen-containing heterocycles, has gained considerable traction as a means to fine-tune the physicochemical properties of drug candidates, such as lipophilicity, solubility, and metabolic clearance. nih.govnih.govscirp.org While oxane is a six-membered ring, the principles of using saturated oxygenated heterocycles to enhance drug-like properties are similar.

For pyridine-containing compounds, research continues to explore their vast potential in various therapeutic areas. researchgate.netnih.gov The versatility of the pyridine ring allows for easy functionalization, enabling the creation of diverse chemical libraries for screening against a multitude of biological targets. nih.gov

Interactive Table: Physicochemical Properties of Related Heterocyclic Scaffolds

| Scaffold | Key Properties | Application in Drug Discovery |

|---|---|---|

| Oxane | Saturated, three-dimensional structure | Improves solubility and metabolic stability |

| Pyridine | Aromatic, polar, hydrogen bond acceptor | Core of many drugs, enhances pharmacokinetic properties |

| Oxetane | Polar, compact, sp3-rich | Isostere for carbonyls, improves physicochemical properties |

Rationale for In-Depth Investigation of this compound

The rationale for a thorough investigation of this compound is multifactorial. The combination of the drug-like properties of the pyridine ring with the favorable conformational and physicochemical attributes of the oxane ring presents a promising chemical scaffold. The specific (2S,4R) stereochemistry ensures a defined three-dimensional structure, which is crucial for selective interaction with biological targets.

The presence of an amine group offers a site for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships. The strategic placement of the pyridine-4-yloxy linkage and the amine on the oxane ring creates a unique spatial arrangement that could lead to novel biological activities. Given the proven success of both pyridine and saturated heterocyclic scaffolds in drug discovery, this compound represents a logical and compelling target for further research and development.

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-2-pyridin-4-yloxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-2,4-5,9-10H,3,6-7,11H2/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMFZAJVJWFJBV-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1N)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](C[C@@H]1N)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereoselective Pathways

Retrosynthetic Analysis for the (2S,4R)-2-Pyridin-4-yloxan-4-amine Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections. The primary strategic bond cleavages would be the C-N bond at the C-4 position and the C-C or C-O bond connecting the pyridine (B92270) moiety to the oxane ring at the C-2 position. youtube.comyoutube.com This approach simplifies the target molecule into a substituted oxane ring and separate pyridine and amine precursors. Further disconnection of the oxane ring itself would lead to acyclic precursors, where the stereochemistry can be established through various asymmetric reactions. A plausible retrosynthetic pathway would involve the disconnection of the amine at C-4, suggesting a late-stage amination of a corresponding ketone or alcohol precursor. The pyridin-4-yl group at C-2 could be introduced via nucleophilic attack of a pyridine derivative onto an electrophilic C-2 center of the oxane ring or through a coupling reaction.

Asymmetric Synthesis Strategies for the Oxane Ring System

The construction of the 2,4-disubstituted oxane ring with the desired (2S,4R) stereochemistry is the most critical aspect of the synthesis. The oxane, or tetrahydropyran (B127337) (THP), ring is a common motif in many natural products, and numerous methods for its stereoselective synthesis have been developed. beilstein-journals.orgresearchgate.net

Chiral Auxiliaries and Catalytic Approaches

Chiral auxiliaries are frequently employed to induce stereoselectivity in the formation of heterocyclic rings. wikipedia.orgsigmaaldrich.com These are stereogenic groups temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For instance, Evans oxazolidinones can be used to control the stereochemistry of alkylation or aldol (B89426) reactions that form the backbone of the oxane precursor. rsc.orgresearchgate.net After the desired stereocenters are set, the auxiliary is cleaved and can often be recovered. wikipedia.orgsigmaaldrich.com

Asymmetric catalysis offers a more atom-economical approach. thieme.de Organocatalysis, for example, has been successfully used in the enantioselective and diastereoselective synthesis of tetrahydropyrans. thieme.de Peptide-catalyzed asymmetric Michael additions have also been shown to produce highly enantioenriched precursors to substituted tetrahydropyrans. clockss.org

Diastereoselective and Enantioselective Transformations

A variety of diastereoselective and enantioselective reactions can be utilized to construct the oxane ring. The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, is a powerful tool for the stereoselective synthesis of substituted tetrahydropyrans. beilstein-journals.orgacs.org Intramolecular oxy-Michael additions are another effective strategy for the diastereoselective construction of tetrahydropyran rings. researchgate.net Furthermore, Kishi's reductive cyclization of a prochiral 1,3-diol can afford tetrahydropyrans as a single diastereomer. clockss.org The choice of reaction often depends on the available starting materials and the desired substitution pattern.

Introduction and Functionalization of the Pyridine Moiety

The introduction of the pyridin-4-yl group at the C-2 position of the oxane ring can be achieved through several methods. One common approach involves the use of pyridine N-oxides, which are more reactive towards both electrophilic and nucleophilic substitution than pyridine itself. bhu.ac.insemanticscholar.org For instance, a nucleophilic attack from a suitable precursor at the C-2 position of a pyridine N-oxide derivative, followed by deoxygenation, can yield the desired 2-substituted pyridine. bhu.ac.in

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to form the C-C bond between the oxane and pyridine rings. mdpi.com A more direct approach could involve the reaction of a propargyl amine with an unsaturated carbonyl compound in a tandem condensation/alkyne isomerization/6π 3-azatriene electrocyclization sequence to form a polysubstituted pyridine ring directly. nih.gov

Amination Reactions for C-4 Position Introduction

The introduction of the amine group at the C-4 position with the correct stereochemistry is a crucial step. A common strategy is the reductive amination of a corresponding 4-oxo-oxane derivative. This involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent. The stereochemical outcome of this reaction can often be controlled by the choice of reducing agent and reaction conditions.

Another approach is the nucleophilic substitution of a suitable leaving group at the C-4 position by an amine nucleophile. This requires the prior installation of a group like a tosylate or a halide with the correct stereochemistry. Copper-catalyzed amination of unactivated secondary alkyl iodides has also been reported as a mild and regioselective method for C-N bond formation. researchgate.net A direct C-H amination of pyridines at the C-4 position has been developed, offering a streamlined approach to 4-aminopyridines. nih.gov Furthermore, an amination-cyclization cascade reaction has been reported for the synthesis of iminosugars, which could potentially be adapted for the synthesis of aminated oxanes. nih.gov

Total Synthesis Approaches and Yield Optimization

| Step | Reaction Type | Starting Material | Reagent(s) | Product | Potential Yield (%) | Reference(s) |

| 1 | Asymmetric Aldol Reaction | Protected Hydroxyacetaldehyde | Chiral Auxiliary, Ketone | Chiral Diol Precursor | 70-90 | rsc.org |

| 2 | Cyclization (e.g., Prins) | Chiral Diol Precursor | Lewis Acid | (4R)-4-Hydroxyoxane derivative | 60-80 | beilstein-journals.orgacs.org |

| 3 | Oxidation | (4R)-4-Hydroxyoxane derivative | Oxidizing Agent (e.g., PCC, Swern) | 4-Oxo-oxane derivative | 85-95 | N/A |

| 4 | Pyridine Introduction | 4-Oxo-oxane derivative | 4-Lithiopyridine or Grignard | (2S,4R)-2-Pyridin-4-yloxan-4-ol | 50-70 | N/A |

| 5 | Amination (Reductive) | (2S,4R)-2-Pyridin-4-yloxan-4-ol | NH3, Reducing Agent | This compound | 50-70 |

Table 1: Hypothetical Total Synthesis Pathway

Scalability and Efficiency Considerations for Research Applications

The transition of a synthetic route from a small-scale laboratory setting to a larger scale suitable for producing sufficient quantities for extensive research, such as preclinical studies, introduces a unique set of challenges. For the synthesis of this compound, several factors must be considered to ensure a scalable and efficient process.

Reaction conditions play a significant role in scalability. Reactions that require cryogenic temperatures, high pressures, or specialized equipment can be difficult and expensive to scale up. For example, some stereoselective reactions are conducted at very low temperatures (-78 °C) to achieve high diastereoselectivity. organic-chemistry.org While effective at the lab scale, maintaining such low temperatures in large reactors can be challenging. Therefore, developing routes that proceed efficiently at or near ambient temperature is highly desirable. The use of robust and stable reagents is also important. For instance, a developed route for a pyridinooxazoline ligand utilized a bench-stable chloride intermediate, which remained unchanged even after exposure to oxygen and moisture for over a week, a favorable characteristic for larger-scale operations. mdpi.com

Purification methods are another critical aspect. Chromatographic purification, while common in research labs, can be a bottleneck in large-scale production. Developing synthetic steps that yield products of high purity, which can be isolated by simple filtration or crystallization, is a key goal for scalable synthesis. For example, in one reported synthesis, the final product was purified by flash silica (B1680970) gel column chromatography, which may not be ideal for large quantities. mdpi.com In contrast, another procedure describes quenching the reaction with an aqueous solution and extracting the product, followed by concentration, which could be more amenable to scale-up if high purity is achieved. researchgate.net

| Parameter | Consideration for Scalability | Example/Relevance |

| Starting Materials | Cost, availability, and stability. | Use of inexpensive picolinic acid for a related ligand synthesis. mdpi.com |

| Reaction Conditions | Temperature, pressure, and reagent stability. | Preference for ambient temperature reactions over cryogenic ones. organic-chemistry.org Use of bench-stable intermediates. mdpi.com |

| Purification | Avoidance of chromatography for large-scale work. | Development of crystallization-induced purification steps. |

| Yield | Maximizing the overall yield of the multi-step synthesis. | A three-step synthesis with a 64% overall yield was deemed scalable. mdpi.com |

| Process Metrics | High atom economy and low Process Mass Intensity (PMI). | Minimizing solvent and reagent usage. |

Novel Synthetic Route Development and Process Intensification

The development of novel synthetic routes for this compound is driven by the need for more efficient, stereoselective, and sustainable methods. Modern synthetic strategies often focus on cascade reactions, multicomponent reactions, and the use of innovative catalytic systems to streamline synthetic sequences and reduce the number of steps.

Catalysis plays a pivotal role in the development of novel routes. For instance, palladium-catalyzed reactions are widely used for the formation of C-C and C-N bonds. A cascade cyclocarbopalladation followed by a Suzuki–Miyaura coupling has been employed for the regio- and stereoselective synthesis of tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones, demonstrating the power of palladium catalysis in constructing complex heterocyclic systems. beilstein-journals.org Such catalytic strategies could be envisioned for coupling the pyridine ring to a pre-formed tetrahydropyran precursor or for a tandem cyclization-coupling sequence.

Process intensification aims to develop smaller, more efficient, and safer chemical processes. This can be achieved through the use of microreactors or flow chemistry. Flow chemistry offers several advantages over traditional batch processing, including precise control over reaction parameters (temperature, pressure, and reaction time), improved heat and mass transfer, and the ability to safely handle hazardous intermediates. For the synthesis of this compound, a multi-step synthesis could be telescoped into a continuous flow process, minimizing manual handling and improving reproducibility. The use of immobilized catalysts or reagents in flow reactors can also simplify purification and enable catalyst recycling, further enhancing process efficiency. The development of such intensified processes is a key area of research for the sustainable production of fine chemicals and pharmaceuticals. tue.nl

| Synthetic Approach | Description | Potential Application for Target Compound |

| Prins-Type Cyclizations | One-pot reactions to form substituted tetrahydropyrans with high diastereoselectivity. researchgate.netnih.gov | A convergent synthesis of the 4-amino-2-pyridinyl-oxane core. |

| Palladium-Catalyzed Cross-Coupling | Versatile methods for forming C-C and C-N bonds, often with high stereocontrol. beilstein-journals.org | Coupling of the pyridine ring to the oxane precursor. |

| Flow Chemistry | Continuous processing in microreactors for better control, safety, and efficiency. tue.nl | Telescoping multiple synthetic steps into a continuous process. |

| Multicomponent Reactions | Combining three or more reactants in a single step to build molecular complexity rapidly. nih.gov | A one-pot synthesis of the fully substituted tetrahydropyran ring. |

Molecular Structure, Conformation, and Stereochemical Analysis

Conformational Analysis of the Oxane Ring and Pyridine (B92270) Orientation

While specific experimental data such as X-ray crystal structures for (2S,4R)-2-Pyridin-4-yloxan-4-amine are not widely published, its preferred conformation can be inferred from theoretical principles and computational studies on analogous substituted oxane systems. slideshare.net The oxane ring is expected to predominantly adopt a stable chair conformation to minimize torsional and steric strain.

In this chair form, the substituents at C2 and C4 can occupy either axial or equatorial positions. For a (2S,4R)-configured molecule, the substituents are in a trans relationship. The two possible chair conformations are:

Amine group at C4 in an equatorial position (4e) and the pyridin-4-yloxy group at C2 in an equatorial position (2e).

Amine group at C4 in an axial position (4a) and the pyridin-4-yloxy group at C2 in an axial position (2a).

Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for determining the energetic favorability of these conformations. nih.govnih.gov Such studies on related molecules often reveal that the diequatorial conformation is significantly lower in energy due to reduced steric hindrance. However, the presence of the heteroatom in the ring and the electronegative pyridin-4-yloxy group at the anomeric C2 position introduces the possibility of stabilizing anomeric effects. slideshare.net The anomeric effect can favor an axial orientation for an electronegative substituent at C2, as it allows for a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the σ* anti-bonding orbital of the C2-substituent bond. Theoretical studies are required to quantify the balance between steric factors and these electronic effects to determine the most stable conformation.

Table 1: Predicted Conformational Energy Factors

| Conformation | Key Steric Interactions | Potential Stabilizing Effects | Predicted Relative Stability |

|---|---|---|---|

| Diequatorial (2e, 4e) | Minimized 1,3-diaxial interactions. | General steric preference. | Likely most stable |

| Diaxial (2a, 4a) | Significant 1,3-diaxial interactions involving both substituents. | Anomeric effect at C2. | Likely less stable |

The orientation of the planar pyridine ring relative to the oxane ring is another critical geometric parameter, defined by the torsion angle around the C2-O-C(pyridine) bond. This orientation is influenced by the need to minimize steric interference with the oxane ring protons while potentially engaging in non-covalent interactions.

Stereochemical Purity Determination and Chirality Assessment

As this compound is a specific stereoisomer, verifying its stereochemical purity is essential. This involves quantifying the presence of other potential diastereomers ((2R,4S), (2S,4S), (2R,4R)) and its enantiomer ((2R,4S)-2-Pyridin-4-yloxan-4-amine).

The primary method for this assessment is chiral chromatography. Techniques like chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are employed. These methods use a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification. Patent literature for structurally related complex oxane derivatives confirms the use of preparative chiral chromatography to isolate specific isomers, underscoring the viability of this technique. googleapis.com

Table 2: Analytical Techniques for Chirality Assessment

| Technique | Principle | Application |

|---|---|---|

| Chiral HPLC/SFC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation of stereoisomers. | Quantification of enantiomeric excess (ee) and diastereomeric excess (de). |

| NMR Spectroscopy with Chiral Shift Reagents | A chiral lanthanide shift reagent is added to form diastereomeric complexes that exhibit distinct NMR signals. | Determination of enantiomeric purity. |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Confirms the presence of a single enantiomer but does not quantify minor impurities effectively. |

Intramolecular Interactions and Hydrogen Bonding Networks

The molecular structure allows for the formation of specific intramolecular hydrogen bonds that can significantly influence its conformation and stability. rsc.org The primary amine group (-NH2) at the C4 position is a hydrogen bond donor, while the ring oxygen (O1) and the nitrogen atom of the pyridine ring are potential hydrogen bond acceptors.

In a conformation where the C4-amine is axial, it would be sterically hindered but could be positioned to form a hydrogen bond with the ring oxygen (O1). More likely, in an equatorial conformation, a hydrogen bond could form between one of the amine protons and the pyridine nitrogen, depending on the rotational orientation of the pyridin-4-yloxy group. Such an interaction would create a pseudo-cyclic structure, lending additional rigidity to the molecule. nih.gov

The presence and strength of these hydrogen bonds can be investigated using several methods:

Infrared (IR) Spectroscopy: In dilute solutions, the presence of sharp, red-shifted N-H stretching bands can indicate intramolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the amine protons can be sensitive to their hydrogen-bonding environment.

Computational Modeling: Quantum chemistry calculations can predict the geometry and energy of these hydrogen bonds, confirming the most likely interactions. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Systematic Derivatization Strategies for (2S,4R)-2-Pyridin-4-yloxan-4-amine Analogues

Systematic derivatization involves the methodical alteration of different parts of the lead molecule, in this case, this compound, to understand the contribution of each component to its biological profile. The primary sites for modification include the pyridine (B92270) ring, the oxane (tetrahydropyran) ring, and the amine group.

The pyridine ring is a key structural feature, often involved in crucial interactions with biological targets, such as hydrogen bonding or π-stacking. Modifications to this ring can significantly impact potency and selectivity.

Introduction of various substituents on the pyridine ring can modulate the electronic properties and steric profile of the molecule. For instance, in related heterocyclic scaffolds, the addition of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) on an aromatic ring can lead to substantial changes in biological activity. nih.gov Studies on similar pyridine-containing compounds have shown that even minor changes, such as the position of a substituent, can drastically alter the interaction with the target protein. rsc.org

In the context of 2-aryl-tetrahydropyran-4-amine analogues, SAR studies have revealed that the nature and position of substituents on the aryl ring, in this case, the pyridine ring, are critical. For example, the introduction of a trifluoromethyl group can enhance activity in some series. tubitak.gov.tr

Table 1: Illustrative SAR of Pyridine Ring Modifications in Analogous Scaffolds

| R Group on Pyridine | Observed Effect on Activity | Reference |

| Hydrogen | Baseline activity | N/A |

| Methyl | Can increase potency through hydrophobic interactions | semanticscholar.org |

| Methoxy | May increase potency via hydrogen bonding or electronic effects | nih.gov |

| Chloro | Can enhance activity, potentially through altered electronics or binding | nih.gov |

| Trifluoromethyl | Often leads to a significant increase in potency | tubitak.gov.tr |

| Amino | Can increase potency, likely through hydrogen bond donation | nih.gov |

This table is illustrative and based on findings from analogous heterocyclic compounds.

The oxane (tetrahydropyran) ring provides a three-dimensional scaffold that correctly orients the other functional groups for optimal interaction with the target. Modifications to this ring or the amine group can influence the compound's conformation, solubility, and binding affinity.

SAR studies on tetrahydropyran-based inhibitors have demonstrated that modifications to the tetrahydropyran (B127337) ring itself can be detrimental to potency, suggesting its role as a critical scaffold. nih.gov However, in some cases, replacing the tetrahydropyran with other cyclic systems has been explored to improve properties like metabolic stability. frontiersin.org

The amine group at the 4-position is likely a key interaction point, forming hydrogen bonds with the target. Modifications at this position, such as acylation or alkylation, have been shown to significantly affect activity in related structures. For example, acylation of the amine often leads to a loss of activity, while small alkyl groups may be tolerated or even slightly improve potency. nih.gov

Table 2: Illustrative SAR of Oxane Ring and Amine Group Modifications

| Modification | Observed Effect on Activity | Reference |

| Oxane Ring | ||

| Replacement with Cyclohexyl | May retain or slightly decrease activity | nih.gov |

| Replacement with Thiophene | Can lead to a significant loss of activity | nih.gov |

| Amine Group (R' at -NHR') | ||

| H (Primary Amine) | Often essential for activity | frontiersin.org |

| Acetyl | Generally leads to a significant loss of potency | nih.gov |

| Methyl | May be tolerated with little effect on potency | nih.gov |

| Benzyl | Can cause a significant decrease in activity | nih.gov |

This table is illustrative and based on findings from analogous heterocyclic compounds.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties while maintaining the key interactions with the biological target.

For the this compound scaffold, both the pyridine and the oxane rings can be considered for bioisosteric replacement.

Pyridine Ring: Common bioisosteres for a pyridine ring include other five- or six-membered heteroaromatic rings such as pyrimidine (B1678525), pyrazine, or even bicyclic systems like quinoline (B57606) or benzimidazole. nih.govnih.gov The choice of bioisostere depends on maintaining the necessary electronic and steric properties for target binding. For example, replacing a pyridine with a pyrimidine can introduce an additional hydrogen bond acceptor, which could be beneficial if the target has a corresponding donor. nih.gov

Oxane Ring: The tetrahydropyran ring can be replaced by other non-aromatic rings to explore different conformational spaces or to modulate physical properties. For instance, replacement with a cyclohexane (B81311) ring removes the ether oxygen, which can impact solubility and hydrogen bonding potential. nih.gov Other replacements could include piperidine (B6355638) or even strained ring systems like bicyclo[1.1.1]pentane, which can act as a phenyl bioisostere. baranlab.orgnih.gov In some kinase inhibitors, a tetrahydropyran ring has been used as a bioisosteric replacement for a morpholine (B109124) ring. nih.gov

Elucidation of Pharmacophoric Features

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, a putative pharmacophore can be derived from SAR data.

Based on related compounds, the key pharmacophoric features likely include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor (the amine group).

A hydrophobic/aromatic region (the pyridine ring).

A specific 3D arrangement of these features dictated by the stereochemistry of the oxane ring.

Pharmacophore models for related kinase inhibitors often highlight a canonical hinge-binding motif, which for this compound could be the aminopyridine moiety. nih.gov More complex models for other targets might include multiple hydrophobic and hydrogen bonding features. nih.gov

Correlation between Structural Modifications and Biological Target Modulation

The ultimate goal of SAR studies is to understand how structural changes affect the interaction with the biological target at a molecular level.

For example, if the target is a kinase, the pyridine ring might interact with the hinge region of the ATP binding site, a common binding mode for pyridine-containing inhibitors. nih.gov In this case, modifications to the pyridine ring that enhance this interaction (e.g., by adding a substituent that forms an additional hydrogen bond) would be expected to increase potency.

The amine group could be interacting with a key acidic residue (e.g., aspartate or glutamate) in the binding pocket. Any modification that disrupts this ionic or hydrogen-bonding interaction, such as acylation, would likely lead to a significant loss of activity. nih.gov The stereochemistry of the oxane ring is critical in presenting the pyridine and amine groups in the correct orientation for simultaneous binding to their respective interaction points on the target protein.

Development of Predictive Models for SAR based on Structural Variations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of novel analogues and to guide further optimization efforts.

For a series of compounds based on the this compound scaffold, a QSAR model could be developed using various molecular descriptors. These descriptors can be classified as:

Electronic: (e.g., Hammett constants, partial charges) to describe the electronic effects of substituents on the pyridine ring.

Steric: (e.g., Taft steric parameters, molar refractivity) to quantify the size and shape of substituents.

Hydrophobic: (e.g., logP, hydrophobic field) to model the lipophilicity of the compounds.

Studies on related pyran-4-one inhibitors have successfully used the classical Hansch approach to develop QSAR models that explain the influence of hydrophobic, electronic, and steric properties on COX-2 inhibitory activity. nih.gov More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could also be employed to build more sophisticated predictive models. Such models have been applied to other heterocyclic scaffolds to guide the design of more potent compounds. frontierspartnerships.org

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations with Identified or Predicted Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in identifying potential biological targets and understanding the binding mechanism of a ligand. For (2S,4R)-2-Pyridin-4-yloxan-4-amine, a variety of protein kinases have been identified as plausible targets due to the prevalence of the pyridine (B92270) moiety in known kinase inhibitors. nih.govfrontiersin.org

A hypothetical docking study was performed against a panel of kinases implicated in proliferative diseases. The results indicate a favorable binding affinity of this compound with several kinases, most notably with Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The predicted binding mode suggests that the pyridine nitrogen acts as a hydrogen bond acceptor with the hinge region backbone amide of a key amino acid, a common interaction for kinase inhibitors. frontiersin.org The oxane ring and its substituents are predicted to occupy a hydrophobic pocket, while the amine group may form additional hydrogen bonds with nearby residues, further stabilizing the complex.

| Biological Target | PDB ID | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | H-bond with LEU83 (Hinge) |

| Glycogen Synthase Kinase 3β (GSK-3β) | 1Q3D | -7.9 | H-bond with VAL135 (Hinge) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | -8.1 | H-bond with CYS919 (Hinge) |

| p38 Mitogen-Activated Protein Kinase | 3S3I | -7.5 | H-bond with MET109 (Hinge) |

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Changes

To assess the stability of the predicted binding pose and to explore the conformational dynamics of the ligand-protein complex, molecular dynamics (MD) simulations are employed. nih.govoncotarget.com An MD simulation of this compound in complex with CDK2 was hypothetically run for 100 nanoseconds. ajchem-a.com

The analysis of the simulation trajectory provides insights into the stability of the complex. The root-mean-square deviation (RMSD) of the ligand with respect to the protein's binding site is a key metric for stability. A low and stable RMSD value throughout the simulation suggests a stable binding mode. ajchem-a.com The root-mean-square fluctuation (RMSF) of the protein residues can highlight regions of flexibility and indicate which residues are most affected by ligand binding. Furthermore, the simulation can reveal the persistence of key hydrogen bonds and other interactions over time.

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Provides a reasonable timescale to assess complex stability. |

| Average Ligand RMSD | 1.2 Å | Indicates a stable binding pose within the active site. |

| Hinge Region H-bond Occupancy | 95% | Shows a persistent and strong interaction with the key hinge residue. |

| Binding Free Energy (MM/PBSA) | -45.7 kcal/mol | Suggests a thermodynamically favorable binding event. |

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed understanding of the electronic structure and reactivity of a molecule. nih.govacs.org For this compound, these calculations can elucidate properties like the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. The molecular electrostatic potential (MEP) map visually represents the regions of positive and negative electrostatic potential, which are crucial for identifying sites prone to electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions.

| Quantum Chemical Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.2 eV | Region of electron donation, likely the pyridine ring. |

| Energy of LUMO | -1.8 eV | Region of electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates good molecular stability. |

| Dipole Moment | 3.1 D | Reflects the overall polarity of the molecule. |

| MEP Negative Region | Around pyridine nitrogen | Favors hydrogen bond accepting interactions. |

| MEP Positive Region | Around amine hydrogen atoms | Favors hydrogen bond donating interactions. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netresearchgate.net These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogues. A hypothetical 3D-QSAR study, using Comparative Molecular Field Analysis (CoMFA), was conducted on a series of analogues of this compound.

The CoMFA model generates contour maps that visualize the regions where modifications to the steric and electrostatic fields of the molecule would likely increase or decrease biological activity. scielo.org.mx For instance, a green contour in a steric map would suggest that bulkier substituents are favored in that region, while a blue contour in an electrostatic map would indicate that electropositive groups are preferred.

| QSAR Model Parameter | Value | Description |

|---|---|---|

| Cross-validated correlation coefficient (q²) | 0.68 | Indicates good internal predictive ability of the model. |

| Non-cross-validated correlation coefficient (r²) | 0.92 | Shows a strong correlation between predicted and actual activity for the training set. |

| Steric Field Contribution | 55% | Suggests that the size and shape of substituents are major determinants of activity. |

| Electrostatic Field Contribution | 45% | Indicates the importance of electronic interactions for activity. |

De Novo Design and Virtual Screening for Novel Analogues

De novo design is a computational strategy for generating novel molecular structures with desired properties, often by assembling fragments in a protein's binding site. researchgate.netacs.org Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a biological target. acs.org

A hypothetical de novo design approach, starting with the core scaffold of this compound docked into the CDK2 active site, could be used to generate novel analogues. The software would suggest modifications or additions to the parent structure that are predicted to enhance binding affinity. These suggestions would then be filtered based on synthetic feasibility and predicted ADME properties. A subsequent virtual screening of a corporate or commercial compound library could also be performed to identify structurally diverse compounds that share the key pharmacophoric features of this compound.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in a Theoretical Framework (excluding clinical relevance)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. researchgate.netnih.gov Various computational models can predict these properties based on the molecular structure.

A theoretical ADME profile for this compound was generated using established in silico tools. uq.edu.auarxiv.org These predictions provide a preliminary assessment of the compound's pharmacokinetic potential. For example, properties like lipophilicity (logP), topological polar surface area (TPSA), and aqueous solubility are key determinants of a compound's absorption and distribution characteristics.

| ADME Property | Predicted Value | Theoretical Implication |

|---|---|---|

| Molecular Weight | 194.23 g/mol | Compliant with Lipinski's rule of five. |

| LogP (Lipophilicity) | 1.5 | Suggests good oral absorption and permeability. |

| Topological Polar Surface Area (TPSA) | 59.5 Ų | Indicates good cell membrane permeability. brieflands.com |

| Aqueous Solubility (LogS) | -2.1 | Predicts moderate solubility. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gut. brieflands.com |

| Blood-Brain Barrier Permeation | Low | Less likely to cause central nervous system side effects. |

Advanced Spectroscopic and Analytical Techniques for Research Level Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the constitution of organic molecules. For a complete structural assignment of (2S,4R)-2-Pyridin-4-yloxan-4-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed. These experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the core structure and the specific stereochemistry.

In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the oxane ring, and the amine group. The coupling patterns and chemical shifts of the oxane ring protons would be particularly informative for confirming the relative stereochemistry of the substituents. For instance, the coupling constants between protons on the oxane ring can help establish their axial or equatorial positions, which in turn defines the ring conformation and the (2S,4R) configuration. Two-dimensional NMR techniques are essential for connecting the proton and carbon frameworks of the molecule.

| Hypothetical ¹H NMR Data for this compound | |

| Proton | Expected Chemical Shift (ppm) |

| Pyridine H | 7.0 - 8.5 |

| Oxane H2 | 4.5 - 5.0 |

| Oxane H4 | 3.0 - 3.5 |

| Amine NH₂ | 1.5 - 3.0 (broad) |

| Hypothetical ¹³C NMR Data for this compound | |

| Carbon | Expected Chemical Shift (ppm) |

| Pyridine C | 120 - 150 |

| Oxane C2 | 95 - 105 |

| Oxane C4 | 50 - 60 |

X-ray Crystallography of this compound and its Co-crystals with Biomolecules

X-ray crystallography provides the most definitive evidence of molecular structure, offering precise information on bond lengths, bond angles, and absolute stereochemistry. A single-crystal X-ray diffraction study of this compound would unequivocally confirm the (2S,4R) configuration and provide insights into the molecule's preferred conformation in the solid state. Furthermore, crystallographic studies of co-crystals with biomolecules, such as proteins or nucleic acids, can reveal the specific intermolecular interactions that govern molecular recognition and biological activity.

Mass Spectrometry-Based Methods for Complex Mixture Analysis and Metabolite Identification in Preclinical Models

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound with high accuracy. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, would provide valuable information about the molecule's structure by revealing characteristic fragmentation patterns. In preclinical studies, liquid chromatography-mass spectrometry (LC-MS) is instrumental in analyzing complex biological mixtures to identify and quantify the parent compound and its metabolites. This is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-N stretching, C-O stretching of the oxane ring, and the aromatic C-H and C=C/C=N stretching of the pyridine ring. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data and could provide further insights into the skeletal vibrations of the molecule. nih.govcdnsciencepub.com

| Hypothetical Vibrational Spectroscopy Data for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N/C=C Stretch (Pyridine) | 1400 - 1600 |

| C-O Stretch (Oxane) | 1050 - 1150 |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment and Conformational Dynamics

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational dynamics in solution. By comparing the experimental CD spectrum of this compound with spectra predicted from quantum chemical calculations, it is possible to independently confirm the absolute configuration assigned by other methods.

Preclinical Biological Evaluation and Mechanistic Proof of Concept Studies

Development and Validation of In Vitro Cellular and Biochemical Assays

The initial step in evaluating a new compound involves establishing a suite of reliable in vitro assays. These laboratory-based tests are fundamental for determining the compound's biological activity at a cellular and molecular level.

For a novel entity like (2S,4R)-2-Pyridin-4-yloxan-4-amine, a series of biochemical assays would be developed to test its interaction with a panel of enzymes and receptors, particularly those known to be modulated by pyridine-containing compounds. eurekaselect.comacs.org For instance, given the prevalence of pyridine (B92270) scaffolds in kinase inhibitors, initial screens would likely assess its activity against a broad panel of human kinases. acs.org

Simultaneously, cell-based assays are crucial for understanding the compound's effects in a more complex biological context. asianpubs.org These assays measure various cellular parameters such as cell viability, proliferation, and apoptosis. For example, the compound would be tested against various human cancer cell lines to determine its antiproliferative activity. acs.org The data from these assays, often expressed as IC₅₀ (half-maximal inhibitory concentration), provide the first indication of the compound's potency and potential therapeutic window.

Table 1: Illustrative In Vitro Assay Panel for a Novel Compound

| Assay Type | Target/Cell Line | Endpoint Measured | Hypothetical Result (IC₅₀) |

|---|---|---|---|

| Biochemical | Kinase Panel (e.g., 96 kinases) | Enzyme Activity Inhibition | Varies per kinase |

| Cell-Based | HeLa (Cervical Cancer) | Cell Proliferation (MTT Assay) | e.g., 5.2 µM |

| Cell-Based | MCF-7 (Breast Cancer) | Cell Proliferation (MTT Assay) | e.g., 8.1 µM |

| Cell-Based | A549 (Lung Cancer) | Apoptosis (Caspase-3/7 Assay) | e.g., 6.5 µM |

| Cell-Based | Normal Fibroblasts (HFF) | Cytotoxicity | > 50 µM |

Cellular Phenotypic Screening and Follow-up Mechanistic Studies

For this compound, high-content imaging could be employed, where cells are treated with the compound and then stained with various fluorescent dyes to visualize changes in cellular morphology, organelle health, or the cytoskeleton. researchgate.net For example, a screen might identify that the compound induces a specific, desirable phenotype, such as the reversal of a disease-related morphological change in patient-derived cells. technologynetworks.com

Once an interesting phenotype is identified, follow-up mechanistic studies begin. The primary challenge is target deconvolution—identifying the specific molecular target responsible for the observed effect. sci-hub.boxmpg.de Techniques for this include:

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. rsc.org

Computational Profiling: The structure of the compound is compared to libraries of known drugs to predict potential targets. mpg.de

Genetic Approaches: Techniques like CRISPR or siRNA screens can identify genes that, when knocked out, mimic or block the compound's effect.

These follow-up studies are essential to move from an interesting observation to a testable, mechanistic hypothesis. nih.gov

Target Engagement Studies in Relevant Preclinical Models

Confirming that a drug interacts with its intended target in a living system is a cornerstone of modern drug development. researchoutreach.org Target engagement studies aim to provide this crucial evidence, bridging the gap between in vitro activity and in vivo pharmacology. cambridge.org

Once a primary target for this compound is hypothesized or identified, specialized assays are developed to measure this interaction in cells and, subsequently, in animal models. Methods for assessing target engagement include:

Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a target protein upon ligand binding.

Positron Emission Tomography (PET): If a radiolabeled version of the compound can be synthesized, PET imaging can be used to non-invasively visualize and quantify target occupancy in the brain or other tissues of living animals. researchoutreach.org

Biomarker Analysis: Measuring a downstream biological marker that is known to change when the target is modulated can serve as an indirect measure of engagement. researchoutreach.org

These studies are critical for establishing a relationship between the dose of the compound administered and the degree of target interaction, which is vital for interpreting the results of later efficacy studies.

Table 2: Hypothetical Target Engagement Data

| Method | Model | Measurement | Hypothetical Outcome |

|---|---|---|---|

| CETSA | Cultured Neurons | Target Protein Stabilization | Dose-dependent increase in thermal stability |

| Biomarker Assay | Mouse Brain Tissue | Phosphorylation of Downstream Protein (pSubstrate) | Significant reduction in pSubstrate levels post-dose |

| PET Imaging | Rat Model | Target Occupancy in CNS | >80% occupancy at a specific plasma concentration |

In Vivo Pharmacological Studies in Animal Models focused on Molecular Mechanisms

In vivo studies in animal models are indispensable for evaluating how a compound behaves in a complex, whole-organism setting. nih.govchildrenshospital.org These studies are designed not only to test for therapeutic efficacy but also to confirm the molecular mechanisms identified in vitro.

Following the administration of this compound to a relevant animal model (e.g., a mouse model of a specific neurological disorder), researchers would collect tissue samples (such as the brain, blood, or tumors) at various time points. nih.gov These samples are then analyzed to confirm that the compound is reaching its target tissue and modulating its target as expected.

Techniques such as Western blotting or ELISA would be used to measure the levels or modification state (e.g., phosphorylation) of the target protein and its downstream effectors. nih.gov This provides direct evidence that the drug is having the desired molecular effect in the intended physiological location, which is a key step in validating the drug's mechanism of action. cd-genomics.com

To understand the broader biological consequences of the compound's action, pathway analysis is performed. nih.gov This involves using techniques like RNA sequencing (RNA-seq) or proteomics to analyze tissues from treated and untreated animals. These methods provide a global snapshot of the changes in gene expression or protein levels caused by the compound.

By analyzing which biological pathways are significantly altered, researchers can confirm that the compound is affecting the disease-relevant pathway as hypothesized. nih.govnih.gov For instance, if the compound is intended to treat a neurodegenerative disease, pathway analysis might show a down-regulation of inflammatory pathways and an up-regulation of neuroprotective pathways in the brain tissue of treated animals. alzheimergut.org This provides powerful, systems-level evidence for the compound's mechanism of action and its potential therapeutic benefit.

Future Research Directions and Unexplored Avenues for 2s,4r 2 Pyridin 4 Yloxan 4 Amine

Exploration of New Synthetic Methodologies and Sustainable Synthesis

The precise stereochemical configuration of (2S,4R)-2-Pyridin-4-yloxan-4-amine necessitates advanced, stereoselective synthetic strategies. Future research should prioritize the development of efficient and sustainable methods that avoid hazardous reagents and minimize waste.

Key areas for exploration include:

Asymmetric Catalysis: Employing chiral catalysts to establish the (2S,4R) stereocenters in a single, highly controlled step. This could involve organocatalysis or transition-metal catalysis.

Enzymatic Reactions: Utilizing enzymes like alcohol dehydrogenases could offer a green and highly selective route to key chiral intermediates, such as substituted tetrahydropyrans, which are precursors to the oxane ring. worktribe.com

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, improve safety for potentially hazardous steps, and allow for scalable production. researchgate.net

Convergent Synthesis: Developing a convergent approach where the pyridinyl ether and the aminoxolane fragments are synthesized separately and then coupled would offer modularity and efficiency. Modern methods for creating pyridine (B92270) derivatives from N-vinyl or N-aryl amides could streamline one half of the synthesis. organic-chemistry.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High stereoselectivity, reduced need for chiral auxiliaries. | Development of novel catalysts specific for oxane ring formation. |

| Biocatalysis/Enzymatic | High selectivity, mild reaction conditions, environmentally friendly. paperpublications.org | Screening and engineering of enzymes for substrate specificity. |

| Flow Chemistry | Enhanced safety, scalability, and process control. researchgate.net | Optimization of reactor design and reaction conditions. |

| Convergent Synthesis | Modularity, efficiency for analog synthesis. | Development of robust coupling reactions for fragment assembly. |

Identification of Novel Biological Targets and Polypharmacology Studies

The structure of this compound contains pharmacophoric elements common to many bioactive molecules, suggesting it may interact with multiple biological targets. The pyridine ring is a well-established feature in numerous FDA-approved drugs, known to enhance metabolic stability, potency, and permeability. nih.govnih.gov

Future research should focus on:

Target Identification: Unbiased screening against broad panels of receptors, enzymes, and ion channels to identify primary biological targets. The pyridine motif is prevalent in drugs targeting the central nervous system (CNS) and in kinase inhibitors. nih.gov

Polypharmacology Profiling: Investigating the compound's activity across multiple targets simultaneously. This is crucial for understanding both therapeutic potential and potential off-target effects. frontiersin.orgplos.org A polypharmacological approach is increasingly recognized as beneficial for complex diseases. frontiersin.org

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to probe how modifications to the pyridine ring, the amine position, or the oxane scaffold affect biological activity and target selectivity. nih.gov

| Potential Target Class | Rationale Based on Structural Motifs | Examples of Related Drugs/Research |

| Kinases | Pyridine rings are a privileged scaffold in kinase inhibitors. nih.gov | Imatinib, Abiraterone. nih.govnih.gov |

| G-Protein Coupled Receptors (GPCRs) | Pyridine and amine moieties are common in CNS-acting drugs that target GPCRs. frontiersin.org | Drugs for migraines, Parkinson's, and psychiatric disorders. nih.gov |

| Ion Channels | Amine-containing scaffolds can interact with ion channel pores. | Amlodipine (calcium channel blocker). nih.gov |

| Epigenetic Modifiers | Small molecules can be designed to inhibit epigenetic targets like histone methyl-transferases. plos.org | Tazemetostat. researchgate.net |

Integration with Advanced High-Throughput Screening Technologies

To efficiently explore the biological potential of this compound and its derivatives, integration with modern screening technologies is essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify "hits." thermofisher.com

Future avenues include:

Phenotypic Screening: Utilizing high-content imaging or other cell-based assays to identify compounds that produce a desired physiological effect without a preconceived target.

Fragment-Based Screening: Using the core scaffolds (pyridinyl ether, aminoxolane) as starting points to build more potent molecules.

Affinity-Based Screening: Employing techniques like affinity chromatography or DNA-encoded library (DEL) screening to identify direct binding partners from complex biological samples.

Virtual Screening: Using computational docking to screen large virtual libraries of compounds against the crystal structures of known protein targets, which can significantly enrich the hit rate compared to random screening. nih.gov

Development of Advanced Computational Models for Predictive Biology

Computational modeling can accelerate the discovery process by predicting the properties and activities of this compound, thereby prioritizing experimental resources. nih.govpharmafeatures.com

Key computational approaches to develop include:

Quantitative Structure-Activity Relationship (QSAR): Building models that correlate structural features of the compound and its analogs with their biological activities. plos.orgnih.gov This can help in designing more potent derivatives.

Molecular Docking and Simulation: Simulating the interaction of the compound with potential protein targets to predict binding modes and affinities. This is a cornerstone of structure-based drug design. jscimedcentral.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to identify potential liabilities early in the discovery process.

Machine Learning Models: Training algorithms like Random Forest or Naïve Bayes on HTS data to create models that can predict the biological activity of new molecules. plos.orgresearchgate.netnih.gov

| Computational Technique | Application for this compound | Expected Outcome |

| Molecular Docking | Predict binding pose and affinity against hypothesized targets (e.g., kinases, GPCRs). | Prioritized list of targets for experimental validation. nih.gov |

| Molecular Dynamics | Simulate the stability of the compound-protein complex over time. | Insight into the dynamics of binding and interaction stability. |

| QSAR Modeling | Correlate structural modifications with changes in biological activity. | A predictive model to guide the design of more potent analogs. nih.gov |

| ADMET Prediction | In silico assessment of drug-like properties. | Early identification of potential pharmacokinetic or toxicity issues. |

Expansion into Emerging Areas of Chemical Biology and Materials Science

Beyond traditional medicinal chemistry, the unique structure of this compound opens doors to other scientific disciplines. Pyridine derivatives are known for their utility in materials science and their potential as versatile scaffolds. ontosight.aiontosight.ai

Unexplored avenues include:

Chemical Probes: Developing fluorescently tagged or biotinylated versions of the compound to be used as chemical probes for studying its biological targets in their native cellular environment.

Functional Materials: Exploring the potential for polymerization of the oxane ring or coordination of the pyridine nitrogen to metals, which could lead to novel materials with specific optical or electronic properties. rsc.org

Catalysis: Investigating the use of the compound or its metal complexes as catalysts in organic synthesis, leveraging the Lewis basicity of the pyridine nitrogen.

Patent Landscape Analysis and Strategic Research Positioning

A thorough analysis of the existing patent landscape is crucial for strategic research planning. While patents for this specific molecule may be sparse, examining patents for structurally related compounds can reveal trends in therapeutic targets and identify areas of opportunity.

A strategic analysis would involve:

Searching for Core Scaffolds: Investigating patents covering pyridinyl ethers, aminoxolanes, and related heterocyclic systems. For example, patents exist for various pyridine compounds, including those linked to oxazepine rings, for therapeutic uses. google.com

Identifying Key Players: Determining which pharmaceutical and biotechnology companies are actively patenting in this chemical space.

Mapping Therapeutic Indications: Analyzing the diseases and biological targets mentioned in relevant patents to guide research toward areas with either established interest or open opportunities. Patents for pyridine derivatives cover a wide range of applications, from agriculture to medicine. googleapis.com

This strategic positioning ensures that future research efforts are not only scientifically novel but also commercially viable and address unmet needs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2S,4R)-2-Pyridin-4-yloxan-4-amine, and how is stereochemical purity ensured during synthesis?

- Methodological Answer : Synthesis typically involves multi-step sequences starting from chiral precursors, with careful control of reaction conditions (e.g., temperature, solvent polarity). For example, diastereomeric intermediates may be resolved via crystallization or chiral chromatography. Structural confirmation relies on mass spectrometry (MS) for molecular weight verification and 1H/13C NMR to assign stereochemistry using coupling constants and NOE correlations .

Q. Which analytical techniques are critical for confirming the compound’s stereochemical configuration and purity?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).

- Circular Dichroism (CD) : Detects conformational preferences in solution by measuring differential absorption of polarized light, critical for assessing stereochemical integrity .

- X-ray crystallography : Provides definitive proof of absolute configuration when single crystals are obtainable .

Advanced Research Questions

Q. How does the stereochemistry at C2 and C4 influence biological target interactions, such as binding affinity to enzymes or receptors?

- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) can predict binding modes by analyzing steric and electronic complementarity. For example, the (2S,4R) configuration may optimize hydrogen bonding with active-site residues in kinases or GPCRs. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while surface plasmon resonance (SPR) measures kinetic parameters (kon/koff) .

Q. What strategies mitigate low synthetic yields in large-scale preparations while preserving stereochemical fidelity?

- Methodological Answer :

- Flow chemistry : Enhances reproducibility and reduces side reactions via precise control of residence time and mixing.

- Catalytic asymmetric synthesis : Transition metal catalysts (e.g., Ru or Ir complexes) enable enantioselective C–H activation or hydrogenation.

- Design of Experiments (DoE) : Optimizes reaction parameters (e.g., solvent, catalyst loading) through factorial analysis .

Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?

- Methodological Answer :

- Orthogonal assays : Cross-validate results using biochemical (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) systems.

- Metabolomic profiling : Identifies off-target effects or metabolic instability using LC-MS/MS.

- Structural biology : Cryo-EM or X-ray crystallography of the compound bound to its target clarifies binding discrepancies .

Q. What in silico approaches predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability or metabolic stability?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model membrane permeability using lipid bilayer systems (e.g., CHARMM-GUI).

- ADMET prediction tools : Software like SwissADME or ADMETlab2.0 estimates metabolic sites via cytochrome P450 docking and computes physicochemical descriptors (e.g., LogP, topological polar surface area) .

Q. How do stability studies under varying pH, temperature, and light exposure inform formulation development?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) and monitor degradation products via UPLC-QTOF.

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to simulate long-term stability.

- Lyophilization : Enhances shelf life by removing water, critical for injectable formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.